molecular formula C8H8INO4 B13457534 2-Iodo-1,3-dimethoxy-4-nitrobenzene

2-Iodo-1,3-dimethoxy-4-nitrobenzene

Cat. No.: B13457534
M. Wt: 309.06 g/mol
InChI Key: FVEQJKCVKJGZHI-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8INO4 It is a derivative of benzene, characterized by the presence of iodine, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-dimethoxy-4-nitrobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethoxy-4-nitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-1,3-dimethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-dimethoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8INO4

Molecular Weight

309.06 g/mol

IUPAC Name

2-iodo-1,3-dimethoxy-4-nitrobenzene

InChI

InChI=1S/C8H8INO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3

InChI Key

FVEQJKCVKJGZHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)I

Origin of Product

United States

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